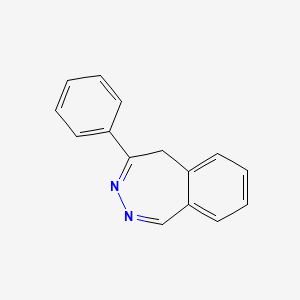
4-Phenyl-5H-2,3-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5H-2,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. This compound is characterized by a benzodiazepine core structure with a phenyl group attached at the 4-position. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, hypnotics, and anticonvulsants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-5H-2,3-benzodiazepine typically involves the acylation of 5H-2,3-benzodiazepines. One common method includes the reaction of this compound with acyl chlorides in solvents like benzene or toluene. The reaction conditions, such as the nature of the acylating reagent, the order of mixing, and the reaction temperature, play a crucial role in determining the pathway and products formed .
Industrial Production Methods: Industrial production methods for benzodiazepines often utilize continuous flow chemistry. This approach allows for the efficient synthesis of benzodiazepines from aminobenzophenones. The process involves a combination of reactions, including acylation and cyclocondensation, to produce the desired benzodiazepine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-5H-2,3-benzodiazepine undergoes various chemical reactions, including acylation, oxidation, and substitution. The acylation reactions can lead to the formation of N-acylaminoisoquinolines and acylated dimers, depending on the reaction conditions .
Common Reagents and Conditions:
Acylation: Acyl chlorides in benzene or toluene.
Oxidation: Common oxidizing agents like potassium permanganate.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products:
Acylation: 2-acylamino-3-phenylisoquinolinium chlorides.
Oxidation: Corresponding oxidized derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
4-Phenyl-5H-2,3-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, fludiazepam, and nitrazepam. These compounds share a similar core structure but differ in their substituents and pharmacological effects. The unique phenyl group at the 4-position of this compound distinguishes it from other benzodiazepines, contributing to its specific chemical and biological properties .
Comparison with Similar Compounds
- Diazepam
- Fludiazepam
- Nitrazepam
- Clonazepam
- Oxazepam
Properties
CAS No. |
38224-93-0 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-phenyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-17-15/h1-9,11H,10H2 |
InChI Key |
GUKKKYUNOUWZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=NN=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


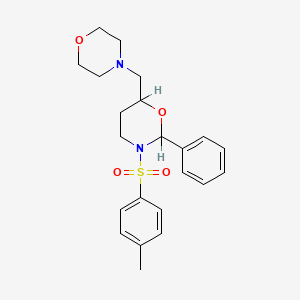
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
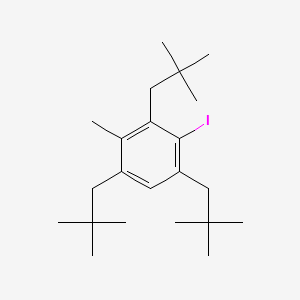
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
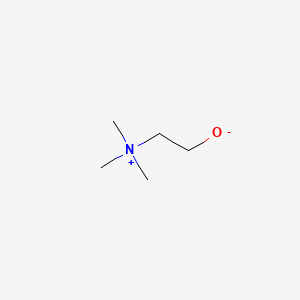
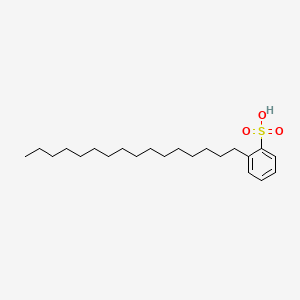
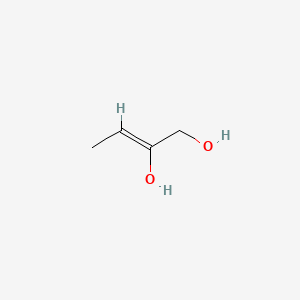
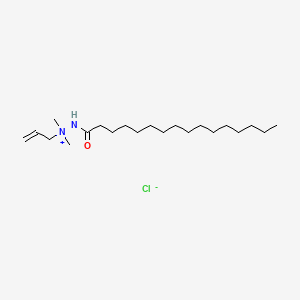



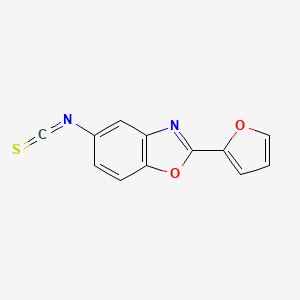
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)

